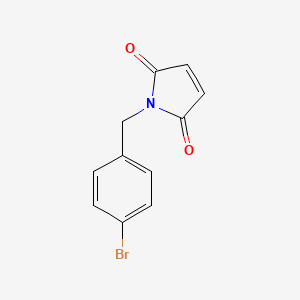

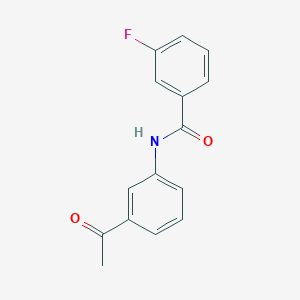

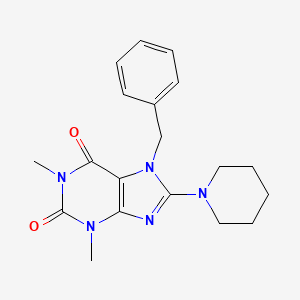

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, also known as BBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBP is a pyrrole derivative that has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In

科学的研究の応用

Inhibition of Glycolic Acid Oxidase

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione derivatives have been explored for their potential as inhibitors of glycolic acid oxidase (GAO), an enzyme involved in the metabolic pathway of glycolate to oxalate, which is significant in the context of hyperoxaluria, a condition leading to kidney stones. Studies have demonstrated that compounds with large lipophilic substituents on the 1H-pyrrole-2,5-dione nucleus exhibit potent, competitive inhibition of GAO, suggesting their potential therapeutic application in reducing urinary oxalate levels and preventing kidney stone formation (Rooney et al., 1983).

Organic Electronics and Luminescent Materials

The incorporation of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione units into polymers has led to the development of highly luminescent materials with applications in organic electronics. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their solubility in common organic solvents and favorable electrochemical properties further enhance their applicability in electronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

Research on 1H-pyrrole-2,5-dione derivatives, including those related to 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, has indicated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These derivatives act as mixed-type inhibitors, offering protection against corrosion through adsorption on the steel surface, which is predominantly governed by a chemisorption process. Such findings suggest their potential application in industries where metal preservation is crucial (Zarrouk et al., 2015).

Photoluminescent Conjugated Polymers

The synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has been explored, yielding materials that exhibit strong photoluminescence and enhanced photochemical stability. These properties make such polymers promising candidates for use in optoelectronic devices, including solar cells and light-emitting diodes, highlighting the versatility of the 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione scaffold in the development of functional materials for advanced technological applications (Beyerlein & Tieke, 2000).

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGCVQRBBWCUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)